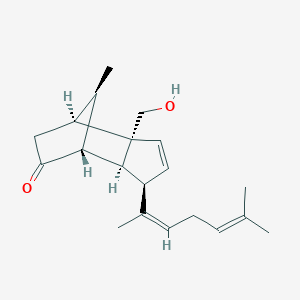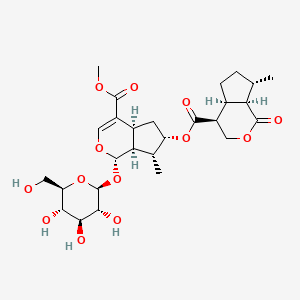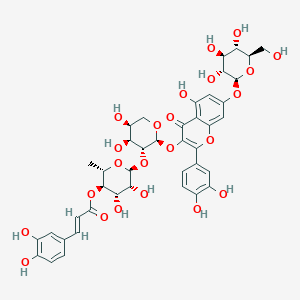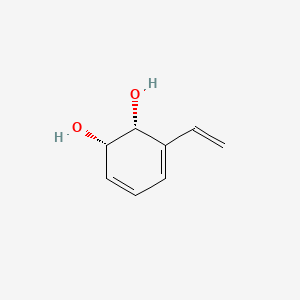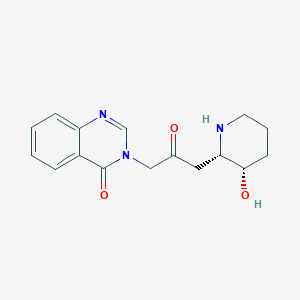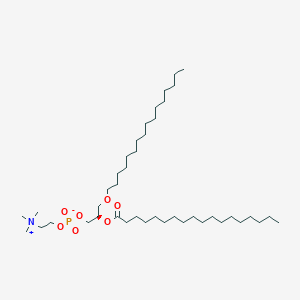
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:0 in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and octadecanoyl respectively. It is a phosphatidylcholine O-34:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(O-16:0/18:0), also known as PC(O-34:0) or gpcho(16:0/18:0), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-16:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-16:0/18:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-16:0/18:0) can be biosynthesized from octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Studies
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine has been investigated in various biochemical studies. Söling et al. (1984) examined its impact on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, finding that it stimulated amylase release in both systems, similar to the effects produced by acetylcholine (Söling, Eibl, & Fest, 1984).
Physical Chemical Characteristics
Kramp et al. (1984) explored the physical chemical characteristics of this compound, particularly its critical micellar concentration. They found that at the concentrations typically used in biological studies, it is present as monomolecular species, which is significant for understanding its biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Interaction with Cell Receptors
Wykle et al. (1981) studied its role in stimulating the degranulation of rabbit platelets and human neutrophils, suggesting that it may activate cells through interaction with a stereospecific receptor (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Analysis Techniques
Several studies have focused on developing analysis techniques for this compound. Mita et al. (1989) measured it using reverse-phase high-performance liquid chromatography with fluorescent detection, providing a method to study its presence in biological samples (Mita, Yasueda, Hayakawa, & Shida, 1989). Additionally, Bossant et al. (1987) proposed a gas chromatographic method with electron-capture detection for its characterization and quantification (Bossant, Farinotti, Mencia-Huerta, Benveniste, & Mahuzier, 1987).
Chemical Synthesis
Agarwal et al. (1984) described the complete synthesis of various analogs of this compound, which are useful for studying the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Biological Activity
Potent hypotensive activity was observed in a study by Masugi et al. (1982), indicating its potential role in regulating blood pressure (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Eigenschaften
Produktname |
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C42H86NO7P |
Molekulargewicht |
748.1 g/mol |
IUPAC-Name |
[(2R)-3-hexadecoxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3/t41-/m1/s1 |
InChI-Schlüssel |
PXPSGTINXJQLBR-VQJSHJPSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



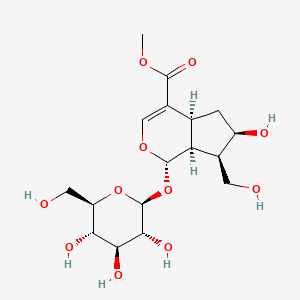

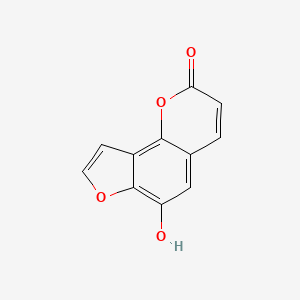
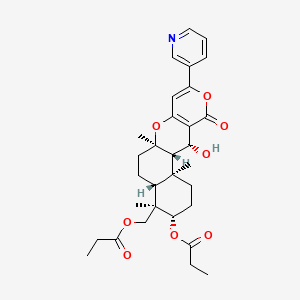
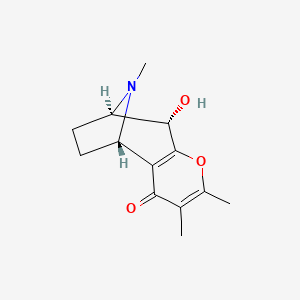
![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)


